molecular formula C16H15N3S B10878756 1-benzyl-3-(benzylsulfanyl)-1H-1,2,4-triazole

1-benzyl-3-(benzylsulfanyl)-1H-1,2,4-triazole

Cat. No.: B10878756
M. Wt: 281.4 g/mol
InChI Key: BNMZLAFQIMVZRA-UHFFFAOYSA-N
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Description

1-benzyl-3-(benzylsulfanyl)-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with benzyl and benzylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-3-(benzylsulfanyl)-1H-1,2,4-triazole typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide, followed by alkylation.

    Introduction of Benzyl Groups: The benzyl groups can be introduced via nucleophilic substitution reactions using benzyl halides.

    Formation of Benzylsulfanyl Group: The benzylsulfanyl group is typically introduced through a thiolation reaction using benzyl mercaptan.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-(benzylsulfanyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

1-benzyl-3-(benzylsulfanyl)-1H-1,2,4-triazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.

    Biological Studies: It is used as a probe to study enzyme interactions and as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 1-benzyl-3-(benzylsulfanyl)-1H-1,2,4-triazole varies depending on its application:

    Antimicrobial Activity: It may inhibit microbial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It can induce apoptosis in cancer cells by targeting specific signaling pathways.

    Enzyme Inhibition: The compound can act as an inhibitor by binding to the active site of enzymes, preventing substrate binding and catalysis.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-1H-1,2,4-triazole: Lacks the benzylsulfanyl group, which may result in different biological activities.

    3-(benzylsulfanyl)-1H-1,2,4-triazole: Lacks the benzyl group at the 1-position, potentially altering its chemical reactivity and applications.

    1-phenyl-3-(benzylsulfanyl)-1H-1,2,4-triazole: Substitutes the benzyl group with a phenyl group, which can affect its electronic properties and interactions.

Uniqueness

1-benzyl-3-(benzylsulfanyl)-1H-1,2,4-triazole is unique due to the presence of both benzyl and benzylsulfanyl groups, which can enhance its lipophilicity and ability to interact with biological targets. This dual substitution pattern can lead to distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C16H15N3S

Molecular Weight

281.4 g/mol

IUPAC Name

1-benzyl-3-benzylsulfanyl-1,2,4-triazole

InChI

InChI=1S/C16H15N3S/c1-3-7-14(8-4-1)11-19-13-17-16(18-19)20-12-15-9-5-2-6-10-15/h1-10,13H,11-12H2

InChI Key

BNMZLAFQIMVZRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=N2)SCC3=CC=CC=C3

Origin of Product

United States

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